![molecular formula C11H19ClO3S B13636819 1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13636819.png)
1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H19ClO3S. It is known for its applications in organic synthesis and various industrial processes. The compound features a cyclopropane ring, a sulfonyl chloride group, and a dimethyloxan moiety, making it a versatile reagent in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride typically involves the reaction of 1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride group. The process may involve the use of solvents such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, agitation, and continuous monitoring of the reaction progress.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonate esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Applications De Recherche Scientifique
1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and polymers.
Mécanisme D'action
The mechanism of action of 1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles to form various derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity but lacking the cyclopropane and dimethyloxan moieties.
Benzenesulfonyl chloride: Contains a benzene ring instead of the cyclopropane and dimethyloxan groups, offering different reactivity and applications.
Tosyl chloride: A commonly used sulfonyl chloride with a toluene group, widely used in organic synthesis.
Uniqueness
1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride is unique due to its combination of a cyclopropane ring and a dimethyloxan moiety, which imparts distinct steric and electronic properties. This makes it a valuable reagent for specific synthetic applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C11H19ClO3S |
|---|---|
Poids moléculaire |
266.79 g/mol |
Nom IUPAC |
1-[(5,5-dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H19ClO3S/c1-10(2)4-3-9(15-8-10)7-11(5-6-11)16(12,13)14/h9H,3-8H2,1-2H3 |
Clé InChI |
MBVGPMMBBMBIRF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(OC1)CC2(CC2)S(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


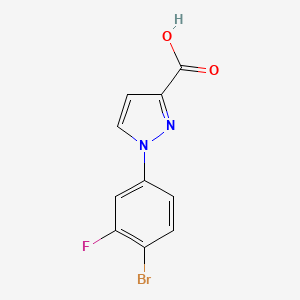

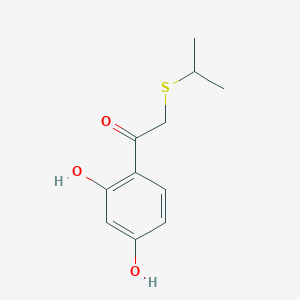

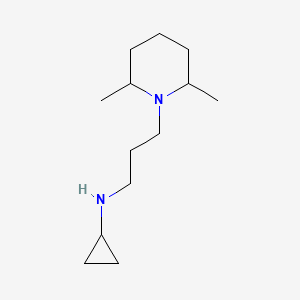
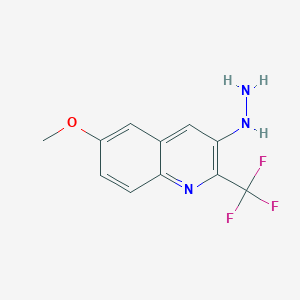
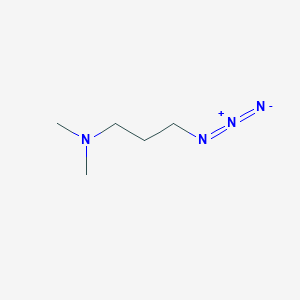
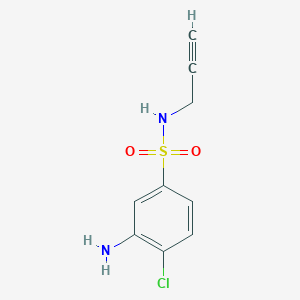

![Tert-butyl 3-[amino(phenyl)methyl]azetidine-1-carboxylate](/img/structure/B13636797.png)
![7-Bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B13636812.png)


![1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13636840.png)
